molecular formula C17H17N3O2 B049561 4-(8,9-二氢-8-甲基-7H-1,3-二氧杂环(4,5-h)(2,3)苯并二氮杂卓-5-基)苯胺 CAS No. 114460-08-1

4-(8,9-二氢-8-甲基-7H-1,3-二氧杂环(4,5-h)(2,3)苯并二氮杂卓-5-基)苯胺

货号 B049561
CAS 编号: 114460-08-1
分子量: 295.34 g/mol
InChI 键: AQTITSBNGSVQNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine” is also known as GYKI 52895 . It is a type of chemical entity and a subclass of chemical compounds . The chemical formula is C₁₇H₁₇N₃O₂ .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC1CC2=CC3=C (C=C2C (=NN1)C4=CC=C (C=C4)N)OCO3 . This represents the arrangement of atoms and their bonds.


Physical And Chemical Properties Analysis

The compound has a mass of 295.132 dalton . Its physical and chemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 494.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 76.2±3.0 kJ/mol and a flash point of 252.8±31.5 °C . The compound has 5 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .

科学研究应用

抗惊厥剂研究

  • 4-(8,9-二氢-8-甲基-7H-1,3-二氧杂环(4,5-h)(2,3)苯并二氮杂卓-5-基)苯胺因其抗惊厥特性而受到探索。研究发现,类似的化合物作为小鼠的抗惊厥剂显示出有希望的结果,表明在该领域有进一步研究的潜力 (Zappalà 等,2004)

神经保护剂和肌肉松弛剂

  • 研究还探索了该化合物作为神经保护剂和肌肉松弛剂的用途。塔拉帕尼,一种衍生物,表现出抗癫痫、神经保护和骨骼肌松弛作用,突出了其广泛的治疗潜力 (Erdélyi 等,2003)

GABA(A) α5 受体的抑制剂

  • 该化合物及其衍生物被研究为 GABA(A) α5 受体的抑制剂,表明在增强认知能力和可能治疗认知障碍方面有应用 (Ling 等,2015)

杀虫活性

  • 一些与 4-(8,9-二氢-8-甲基-7H-1,3-二氧杂环(4,5-h)(2,3)苯并二氮杂卓-5-基)苯胺相关的苯并二氮杂卓衍生物被合成并评估了杀虫和抑菌活性。这表明在农业害虫控制中具有潜在应用 (Khan 等,1995)

抗癫痫药物协同作用

  • 该化合物已被研究其与其他抗癫痫药物的协同作用,可能导致更有效的癫痫治疗 (Swiader 等,2003)

在双相情感障碍中的作用

  • 对其在双相情感障碍中的作用的研究,特别是在调节海马突触 AMPA 受体方面,表明了其在情绪障碍中的潜在治疗应用 (Du 等,2008)

增强抗惊厥作用

  • 发现该化合物可以增强地西泮的抗惊厥作用,为耐药性癫痫或癫痫持续状态治疗的新方法提供了见解 (Borowicz 等,2000)

属性

IUPAC Name

4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTITSBNGSVQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921385
Record name 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

CAS RN

114460-08-1, 869360-93-0
Record name Benzenamine, 4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYKI-52895
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869360930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GYKI-52895
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7KSE29GCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 8.80 g (0.03 moles) of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, 5.675 g (0.15 moles) of sodium borohydride and 80 ml of pyridine is stirred on a water bath heated to boiling, for 5 hours. When the reaction mixture is cool, 90 ml of water is added to it, then, under ice-cooling, 260 ml of an aqueous hydrochloric acid solution containing 110 ml of concentrated hydrochloric acid are added, and thereafter 115 ml of 40% aqueous sodium hydroxide solution are dropped to the reaction mixture. On adding the water, hydrogen evolution occurs, on adding the base the aimed compound separates in the form of an oil containing pyridine. The mixture is then extracted with benzene, the benzene phase is shaken with water, dried, clarified with activated charcoal and evaporated under reduced pressure. The residue is taken up in 50 ml of water, the crude product is filtered off, washed 5 times with 10 ml of water, dried at 50°-60° C., recrystallized from 16 ml of 50% aqueous ethanol and finally the crystal water is removed at 100°-105° C. under reduced pressure.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
5.675 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 2
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 3
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 4
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 5
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 6
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Citations

For This Compound
1
Citations
DD Gupta, S Mahanta, SG Das, SK Das… - Journal of Applied …, 2022 - jabonline.in
In the current decade, the potential side effects caused by synthetic kinase domain inhibitors have paved the way for developing an alternative anti-breast cancer drug from botanical …
Number of citations: 2 jabonline.in

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。